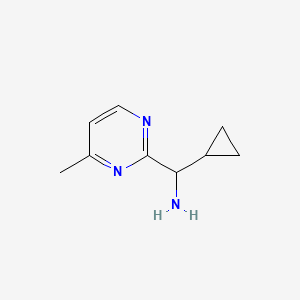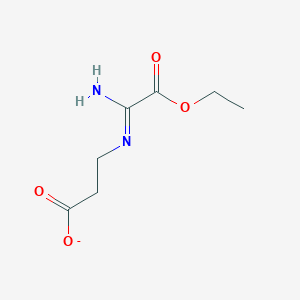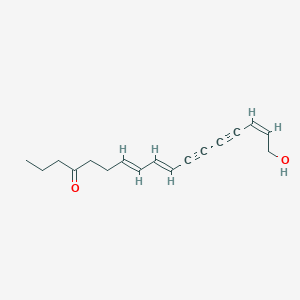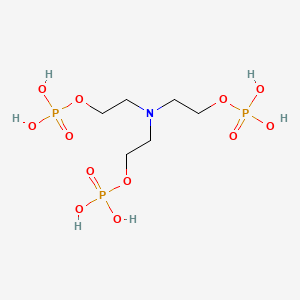
Triethanolamine tris(dihydrogen phosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethanolamine tris(dihydrogen phosphate) is an organic compound with the molecular formula C6H18NO12P3. It is a derivative of triethanolamine, where each hydroxyl group is esterified with dihydrogen phosphate. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Triethanolamine tris(dihydrogen phosphate) can be synthesized by reacting triethanolamine with phosphoric acid or polyphosphoric acids. The reaction typically involves mixing triethanolamine with an excess of phosphoric acid under controlled temperature conditions to ensure complete esterification. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the process.
Industrial Production Methods
In industrial settings, the production of triethanolamine tris(dihydrogen phosphate) involves large-scale reactors where triethanolamine and phosphoric acid are combined in precise stoichiometric ratios. The mixture is then subjected to continuous stirring and heating to achieve the desired product. The final product is purified through filtration and crystallization processes to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
Triethanolamine tris(dihydrogen phosphate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where the phosphate groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in these reactions, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, with the reactions conducted in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce various alcohols or amines.
科学的研究の応用
Triethanolamine tris(dihydrogen phosphate) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and as a buffering agent in analytical chemistry.
Biology: The compound is employed in biochemical assays and as a stabilizer for enzymes and proteins.
Medicine: It is used in pharmaceutical formulations, particularly in topical applications due to its emulsifying properties.
Industry: The compound finds use as a corrosion inhibitor, surfactant, and wetting agent in metalworking fluids and oilfield applications.
作用機序
The mechanism of action of triethanolamine tris(dihydrogen phosphate) involves its ability to interact with various molecular targets and pathways. In biochemical applications, it acts as a stabilizer by forming complexes with proteins and enzymes, thereby enhancing their stability and activity. In industrial applications, it functions as a corrosion inhibitor by forming a protective layer on metal surfaces, preventing oxidation and degradation.
類似化合物との比較
Similar Compounds
Triethanolamine: A precursor to triethanolamine tris(dihydrogen phosphate), used primarily as a surfactant and emulsifier.
Diethanolamine: Similar to triethanolamine but with two hydroxyl groups, used in similar applications but with different properties.
Monoethanolamine: Contains a single hydroxyl group, used as a gas scrubbing agent and in the production of detergents.
Uniqueness
Triethanolamine tris(dihydrogen phosphate) is unique due to its multiple phosphate ester groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and specific reactivity, such as in biochemical assays and industrial formulations.
特性
CAS番号 |
68140-45-4 |
|---|---|
分子式 |
C6H18NO12P3 |
分子量 |
389.13 g/mol |
IUPAC名 |
2-[bis(2-phosphonooxyethyl)amino]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C6H18NO12P3/c8-20(9,10)17-4-1-7(2-5-18-21(11,12)13)3-6-19-22(14,15)16/h1-6H2,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16) |
InChIキー |
UITHHINVTNPXDF-UHFFFAOYSA-N |
正規SMILES |
C(COP(=O)(O)O)N(CCOP(=O)(O)O)CCOP(=O)(O)O |
物理的記述 |
Liquid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


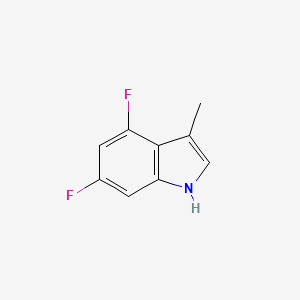
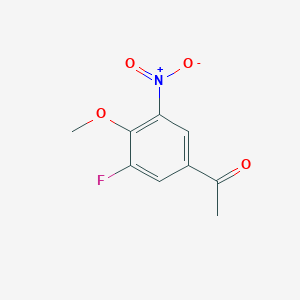
![2-(1H-Benzo[d]imidazol-2-yl)-3-oxopropanenitrile](/img/structure/B12833808.png)
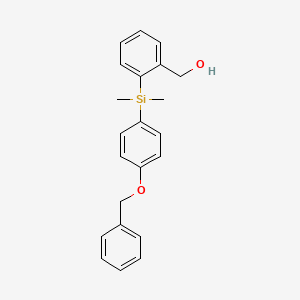
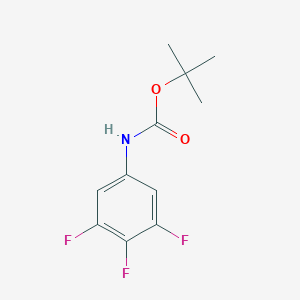

![6-Chloro-2-methoxy-1H-benzo[d]imidazol-1-ol](/img/structure/B12833837.png)
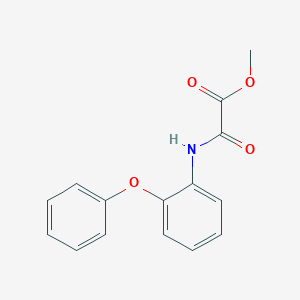
![5-(sec-Butyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B12833848.png)
![4-[2,5-bis[2-(4-aminophenyl)ethynyl]-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B12833852.png)
